molecular formula C7H15NOSi B015345 1-(Trimethylsilyl)pyrrolidin-2-one CAS No. 14468-90-7

1-(Trimethylsilyl)pyrrolidin-2-one

Cat. No. B015345
CAS RN: 14468-90-7
M. Wt: 157.29 g/mol
InChI Key: LUBVCBITQHEVCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Trimethylsilyl)pyrrolidin-2-one and its derivatives involves a variety of chemical strategies. One notable method includes the ultrasound-assisted one-pot, three-step click reaction sequence, catalyzed by CuI salts, to produce a novel class of 1,4-disubstituted-4-(5-pyrrolidin-2-one)-1,2,3-triazoles (Stefani et al., 2012). Another approach utilizes 3,4-bis(trimethylsilyl)-1H-pyrrole as a versatile building block for the construction of unsymmetrically 3,4-disubstituted pyrroles through regiospecific reactions and cross-coupling techniques (Chan et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of 1-(Trimethylsilyl)pyrrolidin-2-one derivatives reveals significant insights into their chemical behavior. For example, the structural characterization of 5-methyl-2-trimethylsilyl-pyridine and its germanium and tin analogues highlights the bending of substituents towards the nitrogen heteroatom, influencing their reactivity and interactions (Riedmiller et al., 1999).

Chemical Reactions and Properties

1-(Trimethylsilyl)pyrrolidin-2-one participates in a variety of chemical reactions, demonstrating its versatility. One example is its use in titanium-catalyzed [2+2+1] pyrrole synthesis, where it serves as a selective alkyne cross-coupling partner, allowing for the synthesis of multisubstituted pyrroles (Chiu & Tonks, 2018). Furthermore, cyclopalladated complexes of 2-(trimethylsilyl)pyridine have been synthesized, showing unique dynamic behavior in their NMR spectra, which sheds light on their structural and electronic properties (Fuchita et al., 1988).

Physical Properties Analysis

The physical properties of 1-(Trimethylsilyl)pyrrolidin-2-one derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical syntheses. While specific data on these properties are often derived from experimental studies, the synthesis methods and molecular structure analyses provide indirect insights into their physical behavior.

Chemical Properties Analysis

The chemical properties of 1-(Trimethylsilyl)pyrrolidin-2-one, including its reactivity, stability, and compatibility with various chemical reagents, are influenced by its molecular structure. The presence of the trimethylsilyl group enhances its reactivity in cross-coupling reactions, making it a valuable component in the synthesis of complex organic molecules (Chiu & Tonks, 2018).

Scientific Research Applications

1. Preparation of 1-(diphenylphosphonio)pyrrolidin-2-one and 1-(1-adamantylcarbonyl)-2-pyrrolidinone

  • Summary of the Application: 1-(Trimethylsilyl)-2-pyrrolidinone is used as a starting material in the synthesis of 1-(diphenylphosphonio)pyrrolidin-2-one and 1-(1-adamantylcarbonyl)-2-pyrrolidinone . These compounds could have potential applications in various areas of chemistry due to their unique structural features.

2. Synthesis of Various Alkaloids and Unusual β-Amino Acids

  • Summary of the Application: Pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds, is a significant component in the development of novel methods of synthesis . 1-(Trimethylsilyl)-2-pyrrolidinone can be used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

3. Sulfenylation Reaction

  • Summary of the Application: 1-(Trimethylsilyl)-2-pyrrolidinone undergoes sulfenylation with phenyl disulfide to form the corresponding bissulfide as the major product . This reaction could be useful in the synthesis of sulfur-containing organic compounds.

4. Drug Discovery

  • Summary of the Application: The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . 1-(Trimethylsilyl)-2-pyrrolidinone can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

5. Synthesis of Bissulfides

  • Summary of the Application: 1-(Trimethylsilyl)-2-pyrrolidin-2-one undergoes sulfenylation with phenyl disulfide to form the corresponding bissulfide as the major product . This reaction could be useful in the synthesis of sulfur-containing organic compounds.

6. Synthesis of Pyrrolidine Derivatives

  • Summary of the Application: The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . 1-(Trimethylsilyl)-2-pyrrolidinone can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

Safety And Hazards

When handling 1-(Trimethylsilyl)pyrrolidin-2-one, it is advised to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist. It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .

properties

IUPAC Name

1-trimethylsilylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOSi/c1-10(2,3)8-6-4-5-7(8)9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBVCBITQHEVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162783
Record name 1-(Trimethylsilyl)pyrrolidin-2-one
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Molecular Weight

157.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)pyrrolidin-2-one

CAS RN

14468-90-7
Record name 1-(Trimethylsilyl)-2-pyrrolidinone
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Record name 1-(Trimethylsilyl)pyrrolidin-2-one
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Record name 1-(Trimethylsilyl)pyrrolidin-2-one
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Record name 1-(trimethylsilyl)pyrrolidin-2-one
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Synthesis routes and methods

Procedure details

Chlorotrimethylsilane (TMSCl, 56.0 mL, 441 mmol) is added dropwise to a solution of 2-pyrrolidinone (30.4 mL, 400 mmol), triethylamine (70.0 mL, 502 mmol) and toluene (400 mL) at room temperature. After stirring at room temperature with a mechanical stirrer for 20 minutes, the mixture is heated at 50° C. for 4 hours. After cooling, the mixture is diluted with hexane (300 mL) and stirred for 30 minutes at room temperature. The mixture is filtered and the filtrate concentrated. Distillation of the residue (1 mm, 68+-74° C.) gives 50.0 g (94%) of the title compound as an oil.
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Brychtova, O Farsa, J Csollei - Letters in Organic Chemistry, 2009 - ingentaconnect.com
This paper especially deals with the problem associated with the reaction of α-bromocarboxyl compound and 5- membered ω-lactam ring. Specific heterogeneous copper catalyst was …
EM Reid, ES Vigneau, SS Gratia… - European Journal of …, 2012 - Wiley Online Library
Novel one‐pot syntheses of N‐glycooxazolines (N at C‐1), N‐glycoaminooxazolines, and N‐glycothiazolines have been developed. Thus, the reaction of tri‐O‐benzyl‐D‐glucal or tri‐O‐…

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